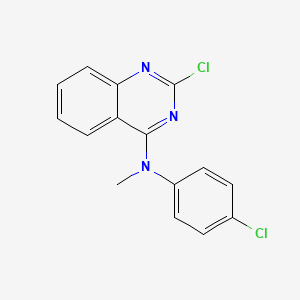
2-Chloro-N-(4-chlorophenyl)-N-methylquinazolin-4-amine
Descripción general
Descripción
2-Chloro-N-(4-chlorophenyl)-N-methylquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-chlorophenyl)-N-methylquinazolin-4-amine typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Substitution Reaction: The final step involves the substitution of the amine group with the desired substituents, such as 4-chlorophenyl and N-methyl groups, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and solvent conditions like tetrahydrofuran (THF).
Substitution: Amines, thiols, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Chloro-N-(4-chlorophenyl)-N-methylquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to study cellular pathways and mechanisms of action.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(4-chlorophenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways, thereby exerting anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-(2-chlorophenyl)-N-methylquinazolin-4-amine
- 2-Chloro-N-(3-chlorophenyl)-N-methylquinazolin-4-amine
- N-(4-chlorophenyl)-2-chloroquinazolin-4-amine
Uniqueness
2-Chloro-N-(4-chlorophenyl)-N-methylquinazolin-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of both chlorine and methyl groups on the quinazoline core can enhance its interaction with certain biological targets, making it a valuable compound in medicinal chemistry research.
Propiedades
Número CAS |
827030-35-3 |
|---|---|
Fórmula molecular |
C15H11Cl2N3 |
Peso molecular |
304.2 g/mol |
Nombre IUPAC |
2-chloro-N-(4-chlorophenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C15H11Cl2N3/c1-20(11-8-6-10(16)7-9-11)14-12-4-2-3-5-13(12)18-15(17)19-14/h2-9H,1H3 |
Clave InChI |
XYRVBFJQGKLWQK-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)Cl)C2=NC(=NC3=CC=CC=C32)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














